Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate
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Overview
Description
Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a phenoxy group, and a phenyl group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of ethyl cyanoacetate with 3,5-dimethylphenol in the presence of a base, followed by the introduction of a phenyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group and phenoxy group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate can be compared with other similar compounds, such as:
Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-methylnicotinate: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-chloronicotinate: The presence of a chlorine atom can significantly alter the reactivity and biological activity of the compound.
Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-hydroxynicotinate: The hydroxyl group introduces additional hydrogen bonding capabilities, potentially affecting the compound’s solubility and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate (CAS No. 306980-15-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C23H20N2O3
- Molecular Weight : 372.42 g/mol
- Synonyms : Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylpyridine-3-carboxylate, among others.
This compound exhibits notable biological activities primarily through its interaction with various enzymes and receptors. One of its significant mechanisms involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. Inhibition of DPP-IV can lead to increased insulin levels and decreased blood glucose levels, making this compound a candidate for diabetes treatment .
Biological Activity
- Antidiabetic Potential :
- Antimicrobial Properties :
- Cytotoxicity :
Case Study 1: DPP-IV Inhibition
A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant DPP-IV inhibitory activity. The compound's structure was optimized to enhance its binding affinity and selectivity towards the enzyme, leading to promising results in lowering blood glucose levels in diabetic models .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of structurally similar compounds revealed that this compound exhibited moderate activity against specific bacterial strains. Further exploration into its mechanism revealed disruption of bacterial cell wall synthesis as a potential action pathway .
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
This compound | C23H20N2O3 | Contains dimethyl substituents on phenoxy | Enhanced lipophilicity |
Ethyl 6-chloro-5-cyano-2-phenylnicotinate | C15H11ClN2O2 | Lacks phenoxy substitution | Simpler structure |
Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate | C22H17Cl2N3O2 | Contains dichlorobenzyl amino group | Potentially broader spectrum of activity |
Properties
IUPAC Name |
ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-4-27-23(26)20-13-18(14-24)22(25-21(20)17-8-6-5-7-9-17)28-19-11-15(2)10-16(3)12-19/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCZJJINTKNPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC(=CC(=C2)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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